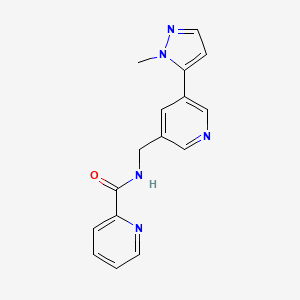

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide

Description

Properties

IUPAC Name |

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-21-15(5-7-20-21)13-8-12(9-17-11-13)10-19-16(22)14-4-2-3-6-18-14/h2-9,11H,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFGACWQWHRGCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

Synthesis of the pyridine ring: The pyrazole derivative is then subjected to a cyclization reaction with a suitable aldehyde or ketone to form the pyridine ring.

Coupling with picolinamide: The final step involves the coupling of the pyridine-pyrazole intermediate with picolinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced by other nucleophiles.

Hydrolysis: Under acidic or basic conditions, the amide bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize the reaction outcomes.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives of similar structures have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. The compound was shown to exhibit significant antimicrobial activity, suggesting that it could serve as a lead compound for developing new antibiotics .

Anti-cancer Potential

The compound's structural features make it a candidate for anti-cancer research. Pyrazole derivatives have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cancer cell proliferation. Specific studies have indicated that compounds with similar structural motifs can act as selective androgen receptor modulators (SARMs), which are being investigated for their potential in treating prostate cancer and other androgen-dependent cancers .

Neuroprotective Effects

There is emerging evidence that compounds featuring pyrazole and pyridine rings may possess neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory effects in neurodegenerative models. This suggests potential applications in treating conditions like Alzheimer's disease and other cognitive impairments .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide is crucial for optimizing its biological activity. Studies have demonstrated that modifications to the pyrazole and pyridine rings can significantly influence the compound's potency and selectivity against various biological targets. Computational docking studies have also been employed to predict interactions between the compound and its targets, aiding in the design of more effective derivatives .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies have documented the application of this compound in various therapeutic contexts:

Mechanism of Action

The mechanism of action of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signal transduction pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of heterocyclic amides with pharmacological relevance. Below is a detailed comparison with analogs from , focusing on structural motifs, physicochemical properties, and inferred bioactivity.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Core Heterocycle Differences: The target compound uses a pyridin-3-yl core, while analogs (4d, 4e, 4h) feature a thiazol-2-yl ring. Thiazoles are known for enhanced metabolic stability, whereas pyridines may improve solubility due to their polarity .

In contrast, analogs 4d and 4e employ morpholinomethyl or methylpiperazinyl groups, which confer basicity and solubility but may increase metabolic liability . Chlorine atoms in 4d, 4e, and 4f enhance lipophilicity and electronic effects, whereas the target lacks halogens, suggesting reduced hydrophobicity.

Amide Group Variations :

- The target’s picolinamide (pyridine-2-carboxamide) group differs from the benzamide (4d, 4e) or isonicotinamide (4h) moieties in analogs. Picolinamide’s ortho-pyridine nitrogen may facilitate hydrogen bonding or metal coordination, influencing target selectivity .

Spectral Characterization :

- All compounds in were validated via 1H/13C NMR and HRMS, with aromatic protons in the δ 7–9 ppm range and carbonyl carbons near δ 165–170 ppm. The target compound would likely exhibit similar spectral signatures, with distinct shifts for the pyrazole and picolinamide groups .

Inferred Bioactivity and Pharmacological Potential

While explicit data for the target compound are absent, insights from analogs suggest:

- Thiazole-based analogs (e.g., 4d, 4e) with dichlorophenyl groups may target enzymes or receptors requiring hydrophobic interactions, whereas pyridine/pyrazole systems (target) could favor polar binding pockets.

- Morpholine/piperazine substituents (4d, 4e) are common in kinase inhibitors, implying the target’s picolinamide group might modulate kinase selectivity .

- The absence of chlorine in the target may reduce off-target toxicity compared to 4d–4f but could lower binding affinity in certain targets.

Biological Activity

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide, a compound characterized by its unique pyrazole and pyridine moieties, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound's chemical structure is defined by the following molecular formula:

- Molecular Formula : C17H19N5

- Molecular Weight : 299.37 g/mol

The compound features a pyrazole ring fused with a pyridine structure, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

- Case Study 1 : A derivative closely related to this compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values ranged from 4.2 μM to 49.85 μM across different assays, indicating potent activity against A375 and MCF7 cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A375 | 4.2 |

| Related Derivative | MCF7 | 49.85 |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are crucial in inflammatory responses.

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated:

- Case Study 2 : A related pyrazole derivative demonstrated significant antimicrobial activity against antibiotic-resistant strains of bacteria, including MRSA and MDRPA. The study reported an enhancement in selectivity towards bacterial cells compared to traditional antibiotics .

| Microorganism | Activity Level |

|---|---|

| MRSA | High |

| MDRPA | Moderate |

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific protein kinases involved in cancer proliferation.

- Disruption of Cell Membrane Integrity : Antimicrobial activity is attributed to the disruption of bacterial cell membranes, leading to cell lysis.

- Cytokine Modulation : The compound modulates the immune response by inhibiting pro-inflammatory cytokine production.

Q & A

Q. What are the standard synthetic routes for N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide, and what key reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyrazole moiety to the pyridine core .

- Amide bond formation : Activation of carboxylic acids (e.g., picolinic acid) using reagents like HATU or EDCI, followed by reaction with the amine-functionalized pyridine intermediate .

- Purification : Normal-phase chromatography (e.g., silica gel) or preparative HPLC to isolate the final compound. Reaction conditions (temperature, solvent, inert atmosphere) are critical to prevent side reactions like oxidation .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional group integrity (e.g., distinguishing pyridine and pyrazole protons) .

- Mass Spectrometry (HRMS) : Validates molecular weight and purity .

- X-ray crystallography : Resolves 3D conformation using programs like SHELX for small-molecule refinement .

- Infrared (IR) Spectroscopy : Identifies amide carbonyl stretches (~1650–1700 cm) and aromatic C-H vibrations .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up reactions?

- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates while avoiding hydrolysis .

- Catalyst loading : Optimize palladium catalyst (e.g., Pd(PPh)) to 2–5 mol% to balance cost and efficiency .

- Temperature control : Maintain reactions at 80–100°C for coupling steps to accelerate kinetics without degrading sensitive groups .

- In-line monitoring : Employ TLC or LC-MS to track reaction progress and terminate at optimal conversion .

Q. What strategies are recommended to resolve contradictions in biological activity data across different assays?

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .

- Dose-response curves : Perform multiple replicates to calculate reliable IC/EC values .

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cellular assays .

- Metabolic stability testing : Rule out false negatives caused by rapid compound degradation in certain media .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s potency?

- Core modifications : Introduce electron-withdrawing groups (e.g., -CF) to the pyridine ring to enhance binding affinity .

- Side-chain diversification : Replace the picolinamide group with other heterocyclic amides (e.g., quinoline) to explore steric and electronic effects .

- Bioisosteric replacements : Substitute the pyrazole with isoxazole or triazole to assess metabolic stability .

- Computational docking : Use Schrödinger Suite or AutoDock to predict interactions with target proteins (e.g., kinases) and guide synthesis .

Q. What methodologies are effective in elucidating the compound’s mechanism of action?

- Target deconvolution : Combine chemoproteomics (e.g., affinity chromatography) with siRNA screening to identify binding partners .

- Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to map inhibitory activity .

- Cellular pathway analysis : RNA-seq or phosphoproteomics to track downstream signaling changes post-treatment .

- In vivo models : Validate efficacy in xenograft models (e.g., murine cancer) with pharmacokinetic monitoring .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic vs. computational structural models?

- Refinement checks : Re-analyze SHELX-refined crystallographic data for occupancy errors or disorder .

- Molecular dynamics (MD) simulations : Compare computational models (e.g., AMBER) with crystallographic data to assess conformational flexibility .

- Electron density maps : Ensure key functional groups (e.g., amide bonds) are well-resolved in the experimental data .

Q. What steps can mitigate variability in biological replicate experiments?

- Strict SOPs : Standardize cell passage numbers, serum batches, and incubation times .

- Internal controls : Include reference compounds (e.g., staurosporine for kinase assays) in each experiment .

- Blinded analysis : Assign sample IDs randomly to avoid observer bias .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.